Chlorodysinosin A

Description

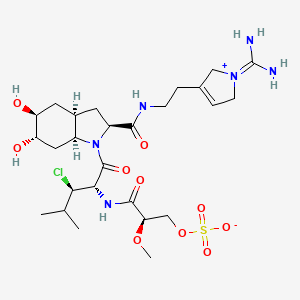

Structure

2D Structure

Properties

Molecular Formula |

C26H43ClN6O10S |

|---|---|

Molecular Weight |

667.2 g/mol |

IUPAC Name |

[(2R)-3-[[(2S,3R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-chloro-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |

InChI |

InChI=1S/C26H43ClN6O10S/c1-13(2)21(27)22(31-24(37)20(42-3)12-43-44(39,40)41)25(38)33-16-10-19(35)18(34)9-15(16)8-17(33)23(36)30-6-4-14-5-7-32(11-14)26(28)29/h5,13,15-22,34-35H,4,6-12H2,1-3H3,(H6,28,29,30,31,36,37,39,40,41)/t15-,16+,17+,18+,19+,20-,21-,22-/m1/s1 |

InChI Key |

DLWZHBAKINZMIF-WNZJUFNWSA-N |

Isomeric SMILES |

CC(C)[C@H]([C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC)Cl |

Canonical SMILES |

CC(C)C(C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC)Cl |

Synonyms |

chlorodysinosin A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Biosynthetic Investigations of Chlorodysinosin a

Discovery and Initial Structural Characterization from Natural Sources

Chlorodysinosin A was first isolated in 2003 by Goetz and colleagues from a marine sponge belonging to the family Dysideidae. researchgate.net Initial structural analysis by researchers at Pharmacia Corp. indicated that it was a chlorinated analog of a previously known compound, dysinosin A. acs.orgacs.org The primary difference identified was the substitution of the D-leucine residue found in dysinosin A with a novel 3-chloroleucine residue in this compound. acs.orgacs.org This discovery was significant as the addition of a single chlorine atom was later found to dramatically enhance its biological activity. researchgate.netsci.am

Advanced Spectroscopic and Crystallographic Approaches in Structural Elucidation

The definitive structure of this compound was established through a combination of advanced analytical techniques. Two-dimensional nuclear magnetic resonance (2D-NMR) and mass spectrometry (MS) were instrumental in mapping the connectivity of the molecule. uzh.ch

The crucial breakthrough in confirming the three-dimensional structure came from X-ray crystallography. After a successful total synthesis of the compound, a co-crystal of synthetic this compound bound to the active site of the serine protease thrombin was obtained. acs.orgnih.gov The resulting X-ray crystal structure, resolved at 2.0 Å, not only confirmed the planar structure and connectivity but also provided a clear picture of its binding mode, revealing key interactions that explain its potent inhibitory activity. acs.org The spectral data from the synthetic compound was found to be identical to that of the natural product, providing ultimate confirmation of its structure. acs.org

Confirmation of Absolute Configuration and Stereochemistry of Unique Subunits

While initial studies suggested that the stereochemistry of this compound was likely identical to that of dysinosin A, the configuration of the new 3-chloroleucine residue remained unknown. acs.org The absolute configuration of the entire molecule was unequivocally established through the first enantiocontrolled total synthesis. researchgate.netacs.orgnih.gov

The replacement of D-leucine in dysinosin A with (2S,3R)-3-chloroleucine in this compound leads to a significant increase in its inhibitory potency against key serine proteases in the blood coagulation cascade.

Table 1: Inhibitory Activity (IC₅₀) of this compound vs. Dysinosin A

| Compound | Thrombin | Factor VIIa |

|---|---|---|

| Dysinosin A | 46 nM | 326 nM |

| This compound | 5.7 nM | 39 nM |

Data sourced from Hanessian et al., 2006. acs.org

Biosynthetic Pathways and Enzymology of this compound Production

While this compound was isolated from a marine sponge, many aeruginosins are known to be produced by cyanobacteria. nih.govresearchgate.net The biosynthetic machinery for these peptides is encoded in large gene clusters and involves a fascinating interplay of specialized enzymes. It is widely believed that the true producer of many sponge-derived natural products, including potentially this compound, are symbiotic microorganisms like cyanobacteria.

Aeruginosins are synthesized via large, modular enzyme complexes known as nonribosomal peptide synthetases (NRPS). nih.govresearchgate.netnih.gov These enzymatic assembly lines are composed of distinct modules, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. researchgate.netnih.gov

The aeruginosin synthetase (aer) gene cluster typically encodes the core NRPS modules. nih.gov The biosynthesis is thought to begin with the activation of an aryl acid like phenylpyruvate. nih.gov Subsequent modules then add the other amino acids. For instance, the AerB module is responsible for incorporating D-leucine in some aeruginosins. nih.gov The central and characteristic Choi moiety is synthesized "offline" by a suite of dedicated enzymes (such as AerD, AerE, AerF) from a precursor like prephenate, and is then loaded onto a specific NRPS module (AerG) for incorporation into the peptide backbone. mdpi.com

The presence of a chlorine atom on the leucine (B10760876) residue is a key feature of this compound. This modification is carried out by specialized halogenating enzymes. nih.govbeilstein-journals.org In cyanobacteria, several types of halogenases have been identified that are capable of acting on amino acid precursors within NRPS pathways. beilstein-journals.orgmdpi.com

One relevant class is the non-heme, iron(II)/α-ketoglutarate-dependent halogenases, which can perform regio- and stereoselective halogenation on sp³ carbons of substrates that are often tethered to a carrier protein as part of an NRPS system. nih.govmdpi.com Another important family are the dimetal-carboxylate halogenases, such as CylC, which are also known to install chlorine atoms with high selectivity on unactivated carbons in cyanobacterial natural products. nih.govbiorxiv.org The biosynthesis of the chlorinated lipopeptide barbamide, for example, involves non-heme iron-dependent halogenases that create a trichloroleucyl unit. beilstein-journals.org It is highly probable that a similar enzyme, encoded within the this compound biosynthetic gene cluster, is responsible for the specific chlorination of the leucine precursor before or during its incorporation into the peptide.

The assembly of this compound requires a supply of specific precursors. The core aeruginosin structure is built from precursors such as phenylpyruvate (derived from the shikimate pathway), leucine, and prephenate for the Choi core. nih.govmdpi.com

Metabolic engineering techniques have been used to study aeruginosin biosynthesis. For example, insertional mutagenesis, where a specific gene within the aer cluster is inactivated, has been used to confirm the function of the gene cluster and to identify new intermediates or final products. nih.gov Such studies in cyanobacterial strains like Planktothrix have been pivotal in linking specific gene clusters to the production of aeruginosins and in elucidating the function of individual biosynthetic domains. nih.gov These approaches pave the way for understanding how the structural diversity of aeruginosins, including halogenated variants like this compound, is generated.

Synthetic Strategies and Methodologies for Chlorodysinosin a and Its Key Fragments

Total Synthesis of Chlorodysinosin A

The first and only reported total synthesis of this compound to date was a landmark achievement that unequivocally confirmed its structure and absolute configuration. Current time information in Bangalore, IN.nih.govencyclopedia.pub This synthesis was instrumental in establishing the (2S,3R) stereochemistry of the novel 3-chloroleucine residue. nih.govmdpi.com

Enantiocontrolled Synthetic Routes

The initial total synthesis of this compound was accomplished through an enantiocontrolled pathway. Current time information in Bangalore, IN.nih.gov This approach was essential to navigate the multiple stereocenters present in the molecule and to ultimately arrive at the correct diastereomer. The synthesis established that the absolute configuration of this compound is identical to that of dysinosin A, with the exception of the chlorinated leucine (B10760876) residue. Current time information in Bangalore, IN.nih.gov An X-ray cocrystal structure of the synthetic this compound bound to thrombin provided the final confirmation of the structure and stereochemical assignment. Current time information in Bangalore, IN.nih.gov

Stereocontrolled Synthesis of the 3-Chloroleucine Residue

A critical challenge in the total synthesis of this compound was the stereocontrolled construction of the unprecedented (2S,3R)-3-chloroleucine fragment. Current time information in Bangalore, IN.mdpi.com This novel amino acid is a key contributor to the enhanced biological activity of this compound compared to its non-chlorinated counterpart, dysinosin A. nih.gov

Key Reaction Methodologies in Total Synthesis

Several key reaction methodologies were employed in the total synthesis of this compound. Beyond the aziridine (B145994) ring-opening for the chloroleucine fragment, standard peptide coupling protocols were utilized to assemble the tetrapeptide backbone. The synthesis of the unique 1-amidino-Δ3-pyrroline moiety, which serves as an arginine surrogate, was also a significant undertaking, drawing upon synthetic strategies developed for related natural products like dysinosin A and oscillarin (B10852505). nih.govfigshare.com The synthesis of this heterocyclic entity was crucial for achieving the potent inhibitory activity against serine proteases. nih.gov

Convergent and Modular Synthesis Approaches

While a fully convergent total synthesis of this compound has not been explicitly reported, the principles of convergent and modular synthesis have been applied to the synthesis of the broader aeruginosin family of natural products, to which this compound belongs. nih.govresearchgate.net A convergent strategy, which involves the synthesis of complex fragments that are later coupled, is generally more efficient for the synthesis of complex molecules. nih.gov

A notable modular approach in the context of aeruginosins involves the use of C(sp³)-H activation reactions to provide divergent access to various subunits. nih.govresearchgate.net For instance, one C-H activation method can be used to produce the common 2-carboxy-6-hydroxyoctahydroindole (Choi) core on a large scale, while another allows for the rapid and varied synthesis of the hydroxyphenyllactic acid (Hpla) subunits. nih.gov This modularity allows for the synthesis of different aeruginosin analogues by combining different building blocks. This approach could theoretically be adapted for a more efficient second-generation synthesis of this compound.

The synthesis of peptide-based natural products often benefits from a modular approach, where individual amino acid or peptide fragments are synthesized and then coupled. nih.govbiorxiv.org This allows for flexibility in creating analogues by swapping out different modules.

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of complex natural products and their components. nih.govnih.gov While a full chemoenzymatic synthesis of this compound has not been described, biocatalytic methods are highly relevant for the stereoselective synthesis of its key fragments, particularly the halogenated amino acid. nih.govfrontiersin.org

The synthesis of halogenated amino acids can be achieved using enzymes such as halogenases. nih.govfrontiersin.org For instance, tryptophan halogenases have been used for the site-selective halogenation of tryptophan. frontiersin.org Although a specific chlorinase for leucine has not been reported in the context of this compound synthesis, the potential for using engineered enzymes for such a transformation is an active area of research. swissbiotech.org

Furthermore, chemoenzymatic cascades have been developed for the synthesis of D-amino acids. mdpi.com One strategy involves the use of an L-amino acid oxidase to convert an L-amino acid to the corresponding α-imino acid, which is then non-selectively reduced to a racemic mixture. The L-enantiomer is continuously recycled by the enzyme, leading to an accumulation of the D-amino acid. acs.org Such a dynamic kinetic resolution process could be envisioned for the production of the D-chloroleucine precursor. The integration of biocatalysis into the synthesis of complex pharmaceutical compounds is a growing field, driven by the need for more sustainable and efficient manufacturing processes. academie-sciences.frnih.gov

Investigations of Biological Activity and Mechanistic Insights of Chlorodysinosin a

Inhibitory Activity Against Serine Proteases

Chlorodysinosin A has been identified as a highly potent inhibitor of several serine proteases that are critical to the process of blood clot formation. researchgate.netmdpi.com Research has demonstrated its powerful activity against thrombin, factor VIIa, and factor Xa, which are key enzymes in the cascade leading to fibrin (B1330869) formation and platelet aggregation. researchgate.netproteopedia.org

The primary target of this compound is thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin. acs.orgsci.am this compound exhibits exceptional potency against thrombin, with reported 50% inhibitory concentration (IC₅₀) values as low as 5.7 nM. acs.org This high level of inhibition underscores its efficacy in blocking a crucial step in blood coagulation. sci.am

Beyond its potent anti-thrombin activity, this compound also effectively inhibits other vital coagulation factors. It is a powerful inhibitor of Factor VIIa, a key initiator of the extrinsic coagulation pathway, with a reported IC₅₀ value of 39 nM. acs.orgcancer.gov Furthermore, it is recognized as one of the most potent inhibitors of Factor Xa among the aeruginosin family of natural products. researchgate.netmdpi.comproteopedia.org Factor Xa is a critical enzyme at the convergence of the intrinsic and extrinsic coagulation pathways. drugs.comopenaccessjournals.com

The significance of this compound's potency is best understood through comparison with its structural analogue, Dysinosin A, and other related aeruginosins. This compound's structure is identical to that of Dysinosin A, with the exception of a single chlorine atom on the leucine (B10760876) residue. nih.gov This seemingly minor structural modification results in a dramatic enhancement of inhibitory activity. For instance, the IC₅₀ value of this compound for thrombin (5.7 nM) is approximately eight times lower than that of Dysinosin A (46 nM). acs.orgspandidos-publications.com A similar trend is observed for Factor VIIa inhibition, where this compound (IC₅₀ = 39 nM) is over eight times more potent than Dysinosin A (IC₅₀ = 326 nM). acs.org

When compared to other aeruginosins, such as oscillarin (B10852505) (thrombin IC₅₀ = 28 nM), this compound consistently emerges as one of the most powerful inhibitors identified to date. acs.orgspandidos-publications.comnih.gov This highlights the profound impact of the chloro substitution on its biological function. sci.am

Inhibitory Activity of this compound and Related Compounds

| Compound | Thrombin IC₅₀ (nM) | Factor VIIa IC₅₀ (nM) |

| This compound | 5.7 acs.org | 39 acs.org |

| Dysinosin A | 46 acs.org | 326 acs.org |

| Oscillarin | 28 spandidos-publications.com | 3900 uno.edu |

Note: Lower IC₅₀ values indicate greater potency.

Molecular Mechanism of Enzyme Inhibition

The potent inhibitory activity of this compound is rooted in its specific molecular interactions with the active site of its target enzymes. acs.org X-ray crystallography and molecular modeling studies have provided detailed insights into the mechanism of inhibition, particularly the crucial role of the chlorine atom in enhancing its binding affinity. sci.am

The dramatically improved potency of this compound over Dysinosin A is directly attributed to the presence of the (R)-configured chlorine atom on the D-leucyl residue (P3 moiety). sci.am This enhancement is not due to a major change in the binding conformation but rather to more subtle and favorable interactions within the enzyme's S3 subsite. acs.org

It is rationalized that the chlorine atom provides a superior hydrophobic interaction within the S3 pocket of thrombin. sci.am This improved interaction may displace water molecules from the binding site, resulting in a favorable entropic gain and a tighter binding complex. sci.am Furthermore, molecular dynamics calculations have indicated that the chlorine substituent leads to a more restricted rotation around the chi (χ1) angle of the D-leucine side chain compared to the non-chlorinated version in Dysinosin A. sci.am This conformational stabilization of the leucine side chain is believed to play a significant role in the enhanced inhibitory potency of this compound. acs.org

Conformational Analysis of Bound this compound

The three-dimensional structure and conformational properties of this compound when bound to its biological target have been elucidated primarily through X-ray crystallography and molecular dynamics simulations. acs.org These investigations have provided critical insights into the structural basis for its potent inhibitory activity.

A co-crystal structure of synthetic this compound bound to the serine protease thrombin was resolved at 2 Å resolution. acs.org This analysis confirmed the absolute configuration of the natural product, which was established through its total synthesis. nih.gov The structure revealed that this compound binds to the active site of thrombin in a non-covalent manner, a binding pattern similar to other aeruginosin-type inhibitors. acs.orgmdpi.com

Molecular dynamics simulations were conducted to further probe the conformational effects of the chlorine atom. acs.org These simulations, starting from the bound conformations of both this compound and dysinosin A, demonstrated that the chlorine atom significantly restricts the conformational flexibility of the leucine side chain. acs.org Specifically, the χ¹ dihedral angle of the 3-chloroleucine in this compound is much more restricted compared to the corresponding leucine in dysinosin A, which samples two major conformations (trans and gauche). acs.org This conformational stabilization of the side chain in what is considered the "biologically active conformation" plays a crucial role in the enhanced inhibitory potency of this compound. acs.org

The enhanced potency derived from these conformational and structural features is evident in its inhibitory activity against key serine proteases involved in the blood coagulation cascade. acs.orgnih.govmdpi.com

Table 1: Comparative Inhibitory Activity of this compound and Dysinosin A

| Compound | Thrombin (IC₅₀ nM) | Trypsin (IC₅₀ nM) | Factor VIIa (IC₅₀ nM) |

| This compound | 5.7 | 37 | 39 |

| Dysinosin A | 46 | - | 326 |

Data sourced from Hanessian et al., 2006. acs.org

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Chlorodysinosin A Analogues and Derivatives

The synthetic exploration of this compound analogues has focused on modifications of its three principal components: the N-terminal capping group, the central peptide core including the unique 3-chloroleucine residue, and the C-terminal arginine mimetic.

Modification of the 3-Chloroleucine Moiety

The presence of the (2S, 3R)-3-chloroleucine residue is a defining feature of this compound and a critical contributor to its high potency. The significance of this chlorinated amino acid is starkly illustrated by comparing this compound with its non-chlorinated counterpart, Dysinosin A. The simple substitution of the chloro group with a hydrogen atom results in a notable decrease in inhibitory activity against key serine proteases of the blood coagulation cascade. Current time information in Bangalore, IN.pharm.or.jp

| Compound | Thrombin IC₅₀ (nM) | Factor VIIa IC₅₀ (nM) |

| This compound | 5.7 | 39 |

| Dysinosin A | 46 | 326 |

Table 1: Comparison of the inhibitory potency of this compound and Dysinosin A against human α-thrombin and factor VIIa. Current time information in Bangalore, IN.

The enhanced activity of this compound is attributed to favorable interactions of the chlorine atom within the S3 subsite of the protease. Current time information in Bangalore, IN. Investigations into other modifications at this position have included the replacement of the 3-chloroleucine with other hydrophobic β-branched amino acids to further probe the steric and electronic requirements of the S3 binding pocket. Current time information in Bangalore, IN. The stereochemistry of the chloroleucine residue is also crucial for activity, with the (2S, 3R) configuration being optimal for binding.

Alterations to the Core Peptide Structure

The core structure of this compound, which includes the 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, plays a crucial role in orienting the pharmacophoric groups for optimal interaction with the target protease. researchgate.net The Choi core is a common feature among the broader aeruginosin family of natural products. researchgate.net

SAR studies on related aeruginosins have explored the impact of modifying this central scaffold. For instance, the synthesis of analogues with different stereochemistry or substitutions on the octahydroindole ring has been undertaken to understand the influence of the core's conformation on biological activity. researchgate.net Modifications have included alterations to the hydroxylation pattern of the Choi ring. pharm.or.jp Some studies have even replaced the entire Choi unit with other cyclic or bicyclic amino acids to assess the importance of this specific scaffold for maintaining the bioactive conformation. uno.edu

Exploration of N-Terminal and C-Terminal Modifications

Systematic modifications of the N- and C-termini of the aeruginosin scaffold have been a key strategy in developing analogues with altered or enhanced biological activity.

N-Terminal Modifications: The N-terminus of this compound is capped with a sulfated glyceric acid derivative. pharm.or.jp In the broader aeruginosin family, this position exhibits considerable diversity, with other known N-terminal groups including 4-hydroxyphenyllactic acid (Hpla), phenyllactic acid (Pla), and various short-chain fatty acids. mdpi.complos.org Further modifications to these N-terminal caps, such as monochlorination, dichlorination, and sulfation, have been observed to significantly influence inhibitory potency and selectivity. mdpi.comnih.gov The presence of a sulfate (B86663) group, for example, is often associated with enhanced inhibitory activity. pharm.or.jpmdpi.com

C-Terminal Modifications: The C-terminus of this compound features a 1-amidino-Δ³-pyrroline moiety, which acts as an arginine mimetic and is crucial for binding to the S1 pocket of trypsin-like serine proteases. researchgate.net A basic group at this P1 position is generally considered a prerequisite for high potency against these enzymes. uno.edu

In the broader aeruginosin class, a variety of arginine surrogates have been identified, including argininal, argininol, and agmatine (B1664431). nih.gov The combinatorial synthesis of a 24-member library of aeruginosin analogues, which included variations at the C-terminus, revealed that replacing the L-argininol of aeruginosin 298-A with agmatine (in the analogue D-Hpla-D-Leu-L-Choi-Agma) resulted in a 300-fold increase in potency against trypsin. pharm.or.jpnih.gov This highlights the profound impact of the C-terminal moiety on biological activity.

Evaluation of Analogues for Modified Biological Activity

The synthesized analogues of this compound and related aeruginosins are typically evaluated for their inhibitory activity against a panel of serine proteases, most commonly those involved in the blood coagulation cascade such as thrombin, factor VIIa, and factor Xa, as well as other proteases like trypsin. Current time information in Bangalore, IN.semanticscholar.org These assays allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC₅₀), which provides a quantitative measure of the analogue's potency.

The evaluation of these analogues has led to several key findings:

Enhanced Potency: As mentioned, specific modifications, such as the introduction of an agmatine residue at the C-terminus, can lead to analogues with significantly enhanced inhibitory potency compared to the parent natural product. nih.gov

Altered Selectivity: By modifying different parts of the molecule, it is possible to alter the selectivity profile of the inhibitor. For example, replacement of the basic P1 subunit with a hydrophobic group could shift the inhibitory activity towards enzymes like chymotrypsin, which prefer bulky hydrophobic residues at the P1 position. uno.edu

Probing Enzyme Binding Pockets: The systematic variation of substituents allows for a detailed mapping of the enzyme's active site pockets (S1, S2, S3, etc.), providing a clearer picture of the types of interactions that are most favorable for binding.

| Compound/Analogue | Modification | Target Enzyme | IC₅₀ | Reference |

| This compound | - | Thrombin | 5.7 nM | Current time information in Bangalore, IN. |

| Dysinosin A | 3-Cl replaced by H | Thrombin | 46 nM | Current time information in Bangalore, IN. |

| Aeruginosin 298-A analogue | L-Argininol replaced by Agmatine | Trypsin | 300x more potent than parent | nih.gov |

| Varlaxin 1046A | Aeruginosin-type with unique substitutions | Trypsin-3 | 0.62-3.6 nM | rsc.org |

Table 2: Biological activity of selected this compound analogues and related compounds.

Insights into Pharmacophore Elucidation

The collective SAR data from the study of this compound and its extensive family of aeruginosin analogues have provided a clear picture of the essential pharmacophore required for potent serine protease inhibition. researchgate.netnih.gov A pharmacophore represents the three-dimensional arrangement of functional groups necessary for biological activity.

The key pharmacophoric elements for this class of inhibitors are:

A Basic P1 Moiety: A positively charged or basic group at the C-terminus is critical for anchoring the inhibitor in the S1 specificity pocket of trypsin-like serine proteases. The 1-amidino-Δ³-pyrroline of this compound and the agmatine group in highly potent analogues serve this function effectively. researchgate.netnih.gov

A Hydrophobic P2 Unit: The central Choi core acts as a rigid scaffold that correctly positions the P1 and P3 substituents. It is considered the P2 element of the pharmacophore, making important hydrophobic interactions within the S2 pocket of the protease. researchgate.net

A Hydrophobic P3 Residue: The N-terminal portion of the molecule, including the 3-chloroleucine, occupies the S3 binding site. The chlorine atom of this compound makes specific, favorable contacts in this pocket, explaining its enhanced potency. The nature of the N-terminal capping group (e.g., Hpla, Pla) also contributes to the interactions in this region. Current time information in Bangalore, IN.researchgate.net

The development of a pharmacophore model for the aeruginosin class has been instrumental in guiding the design of new, non-natural analogues with improved potency and selectivity. researchgate.net By understanding the key features required for binding, medicinal chemists can rationally design novel inhibitors with potentially superior therapeutic properties.

Advanced Research Methodologies and Computational Approaches in Chlorodysinosin a Studies

X-ray Co-crystallography for Ligand-Protein Complex Analysis

X-ray crystallography is a pivotal technique in structural biology and drug discovery, providing high-resolution, three-dimensional structures of biological macromolecules. crelux.com This method is particularly powerful for analyzing protein-ligand complexes, offering detailed insights into the specific interactions at the atomic level. nih.gov For a compound like Chlorodysinosin A, which has shown significant inhibitory activity against enzymes such as thrombin, X-ray co-crystallography is instrumental. researchgate.net The process involves growing crystals of the target protein in the presence of the ligand (co-crystallization) or soaking a pre-grown protein crystal in a solution containing the ligand. nih.gov

Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam, often from a synchrotron source, to generate diffraction patterns. saromics.comcriver.com These patterns are then used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. criver.com This detailed structural information reveals the precise binding mode of this compound within the active site of its target enzyme. It allows researchers to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for the ligand's affinity and specificity. plos.org

For instance, X-ray crystallographic data of complexes involving this compound have been foundational for understanding its mechanism of action. cnjournals.com The presence of a chlorine atom in the D-leucine residue of this compound has been shown to significantly enhance its inhibitory potency against thrombin. researchgate.net Crystallographic studies can elucidate the structural basis for this enhancement, for example, by showing how the chlorine atom occupies a specific subsite within the enzyme's active site, potentially displacing water molecules and leading to a favorable entropic gain. acs.org The insights gained from these structural studies are invaluable for the rational design of new, even more potent and selective inhibitors. researchgate.netcriver.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the structure, dynamics, and interactions of molecules in solution. uconn.educopernicus.org In the context of this compound, NMR plays a crucial role in determining its three-dimensional conformation and understanding how it interacts with its biological targets. cnjournals.comacs.org Unlike X-ray crystallography, which provides a static picture of a molecule in a crystal lattice, NMR provides information about the molecule's structure and flexibility in a more physiologically relevant solution state. nih.gov

One of the key applications of NMR in studying this compound is conformational analysis. uconn.edu By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), J-couplings, and chemical shifts, researchers can determine the preferred conformation of the molecule in solution. copernicus.orgmdpi.com NOEs, for instance, provide information about the proximity of different protons within the molecule, which helps in defining its spatial arrangement. This is particularly important for a flexible molecule like this compound, as its biological activity is often dependent on it adopting a specific "bioactive" conformation.

Furthermore, NMR is instrumental in studying the interactions between this compound and its target proteins. Techniques like saturation transfer difference (STD) NMR and 2D transferred NOESY can identify the specific parts of the ligand that are in close contact with the protein. mdpi.com These methods can also reveal conformational changes that occur in either the ligand or the protein upon binding. mdpi.com For example, NMR studies can complement molecular dynamics simulations by experimentally validating the predicted conformational restrictions in this compound compared to its non-chlorinated analog, dysinosin A. acs.org

Experimental data from 1H and 13C NMR spectra are also essential for the structural confirmation of newly synthesized batches of this compound and its analogs. acs.orgacs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Isothermal Titration Calorimetry (ITC) is considered the gold standard for the quantitative analysis of intermolecular interactions. upm.estainstruments.com This powerful biophysical technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. malvernpanalytical.comnih.gov For the study of this compound and its interaction with target enzymes, ITC offers invaluable insights into the forces driving the binding process.

In a typical ITC experiment, a solution of the ligand, this compound, is titrated into a sample cell containing the target protein. harvard.edu The instrument's high sensitivity detects the minute temperature changes that occur upon binding. upm.es The resulting data can be analyzed to determine several key thermodynamic parameters:

Binding Affinity (K_A) and Dissociation Constant (K_D): These values quantify the strength of the interaction. A higher K_A (and lower K_D) indicates a stronger binding affinity. malvernpanalytical.comharvard.edu

Enthalpy Change (ΔH): This is the measure of the heat released or absorbed upon binding. It reflects the changes in bonding energies (e.g., hydrogen bonds and van der Waals interactions) during the formation of the complex. nih.govharvard.edu

Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, the entropy change provides information about the change in disorder of the system upon binding. This includes contributions from conformational changes and the release of solvent molecules from the binding interface. harvard.edu

Stoichiometry (n): ITC can also determine the ratio in which the ligand and protein bind to each other. malvernpanalytical.com

By providing a complete thermodynamic signature (ΔG, ΔH, and TΔS), ITC helps to elucidate the mechanism of binding. tainstruments.com For example, it can reveal whether the binding of this compound is primarily driven by favorable enthalpic contributions (e.g., strong hydrogen bonds) or by an increase in entropy (e.g., the hydrophobic effect). This detailed thermodynamic information is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of inhibitor candidates. tainstruments.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and in the detailed study of bioactive compounds like this compound. nih.gov These methods complement experimental techniques by providing atomic-level insights into molecular interactions and reaction mechanisms that can be difficult to observe directly.

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For this compound, docking studies can be used to place the molecule into the active site of its target enzyme, such as thrombin or indoleamine 2,3-dioxygenase 1 (IDO1), and to estimate the binding affinity. frontiersin.orgnih.govmedchemexpress.comnih.govfrontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. mdpi.com The results of molecular docking can provide initial hypotheses about the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the enzyme. plos.orgnih.govmdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-inhibitor complex. nih.govebsco.com Starting from a docked pose or an experimental structure, MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the behavior of the complex over time. ebsco.com In the study of this compound, MD simulations can be used to:

Assess the stability of the predicted binding mode.

Analyze the conformational changes in both the ligand and the protein upon binding. acs.org

Investigate the role of solvent molecules in the binding process.

Calculate the binding free energy of the complex.

For example, MD simulations have been used to compare the conformational flexibility of this compound and its non-chlorinated analog, dysinosin A, when bound to thrombin. acs.org These simulations revealed that the chlorine atom restricts the conformational sampling of the χ1 dihedral angle, thereby stabilizing the bioactive conformation. acs.org

Table 1: Key Amino Acid Interactions in Molecular Docking Studies

| Compound | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Suramin | Sirtuin 2 | Ala85, Ser88, Thr89, Arg97, Gln167, His187, Asp170 | Hydrogen Bond | plos.org |

| Salerimide | Sirtuin 2 | Ala85, Gln167, Ile169, His187 | Hydrogen Bond | plos.org |

| Donepezil (S-enantiomer) | Butyrylcholinesterase | Trp82, Tyr332 | π–π stacking, π–alkyl | mdpi.com |

| Donepezil (R-enantiomer) | Butyrylcholinesterase | Trp82, Tyr332 | π–σ, π–alkyl, π–π stacking | mdpi.com |

| Oleanolic acid | α-glucosidase | Not specified | Stable binding energy | mdpi.com |

| Ursolic acid | α-glucosidase | Not specified | Stable binding energy | mdpi.com |

Quantum Chemical Calculations for Mechanistic Understanding

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. nih.govrsc.org These methods are particularly useful for elucidating reaction mechanisms, including the formation and breaking of chemical bonds, and for understanding the nature of transition states. nih.govrsc.org

In the context of this compound research, QC calculations can be applied to:

Investigate the reaction mechanism of the target enzyme. For enzymes like IDO1, which catalyzes the oxidation of tryptophan, QC calculations can help to understand the detailed steps of the catalytic cycle. frontiersin.org

Analyze the electronic properties of the inhibitor. QC methods can be used to calculate properties such as the charge distribution and molecular orbitals of this compound, which can provide insights into its reactivity and interaction with the enzyme.

Model the transition states of enzymatic reactions. By calculating the energies of reactants, products, and transition states, QC calculations can help to determine the rate-limiting step of a reaction and to understand how an inhibitor like this compound might interfere with this process. rsc.org

Refine the parameters used in classical molecular mechanics force fields. QC calculations can provide more accurate descriptions of the bonding and non-bonding interactions for non-standard residues like the modified amino acids in this compound.

The integration of QC methods with molecular mechanics (QM/MM) allows for the study of a small, chemically active region (e.g., the enzyme active site and the inhibitor) with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient classical mechanics. tsukuba.ac.jp This hybrid approach enables the study of enzymatic reactions in a realistic biological environment. tsukuba.ac.jp

In Silico Screening and Design of Novel Inhibitors

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govchemrxiv.org This method is a cost-effective and time-efficient way to prioritize compounds for experimental testing. researchgate.net

There are two main types of in silico screening:

Ligand-based virtual screening: This approach uses the knowledge of known active compounds, like this compound, to identify other molecules with similar properties. This can involve searching for compounds with similar 2D or 3D structures, or using quantitative structure-activity relationship (QSAR) models that relate the chemical structure of a molecule to its biological activity. researchgate.net

Structure-based virtual screening: This method utilizes the 3D structure of the target protein, obtained from X-ray crystallography or NMR, to dock a library of compounds into the binding site and score their potential interactions. chemmethod.com

Following the identification of initial "hits" from virtual screening, computational methods can be further employed in the design of novel and more potent inhibitors. nih.gov This can involve:

Structure-based drug design: Using the 3D structure of the this compound-enzyme complex, medicinal chemists can rationally design modifications to the inhibitor to improve its binding affinity and selectivity. nih.gov

De novo design: This involves using computational algorithms to design entirely new molecules that are predicted to fit well within the target's binding site.

The designed compounds can then be synthesized and tested experimentally, and the results can be used to refine the computational models in an iterative cycle of design, synthesis, and testing. researchgate.net

Preclinical Research Models and Mechanistic Insights

In Vitro Cellular and Biochemical Assays for Biological Activity

Chlorodysinosin A, a chlorinated peptide belonging to the aeruginosin family of natural products, has demonstrated significant biological activity in various in vitro assays. mdpi.com Its primary mechanism of action identified through these studies is the potent inhibition of serine proteases, particularly those involved in the blood coagulation cascade. mdpi.comresearchgate.net

Research has established that this compound is a highly potent inhibitor of several key serine proteases. mdpi.comresearchgate.net Comparative studies have shown its superior inhibitory activity against thrombin, factor VIIa, and trypsin when compared to its non-chlorinated analog, dysinosin A. spandidos-publications.com The presence of a chlorine atom in the 3R-chloro-d-leucine residue of this compound is believed to contribute to its enhanced potency. nih.gov This is thought to be due to a favorable hydrophobic effect within the S3 active site of thrombin, potentially by excluding water molecules and resulting in an entropic advantage in binding.

The inhibitory concentrations (IC50) of this compound against various serine proteases have been quantified in multiple studies, highlighting its potential as a lead compound for the development of antithrombotic agents. spandidos-publications.commdpi.com

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) |

|---|---|

| Thrombin | 5.7 |

| Factor VIIa | 39 |

| Trypsin | 37 |

| Factor Xa | Potent inhibitor (specific IC50 not consistently reported) |

Data compiled from multiple sources. mdpi.comresearchgate.netmdpi.com

In Vivo Model Systems for Efficacy Evaluation (excluding clinical trials)

No publicly available scientific literature or research data could be identified that specifically details the evaluation of this compound in in vivo model systems for efficacy. While the broader class of aeruginosins has been noted for its antithrombotic potential, specific animal model studies for this compound have not been reported in the reviewed literature.

Pharmacodynamic and Target Engagement Studies in Preclinical Models

There is no specific information available in the public domain regarding the pharmacodynamic properties or dedicated target engagement studies of this compound in preclinical models. The existing research has primarily focused on its in vitro biochemical activity and structural interactions with its target enzymes.

Future Directions and Emerging Research Avenues for Chlorodysinosin a

The distinctive chemical architecture and promising anticancer capabilities of chlorodysinosin A have catalyzed a wave of research aimed at fully harnessing its therapeutic potential. Scientific investigations are concentrated on overcoming the compound's natural scarcity, comprehensively understanding its biological interactions, and engineering more potent and targeted derivatives. These efforts are critical for advancing this compound from a laboratory curiosity to a potential clinical candidate.

Q & A

Q. Basic Research Focus

- Cell viability assays : Use MTT or resazurin-based protocols with positive controls (e.g., doxorubicin) and multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Address contradictions by standardizing incubation times and serum concentrations across labs .

- Mechanistic validation : Pair cytotoxicity data with Western blotting (e.g., apoptosis markers like caspase-3) to confirm mode of action .

How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound derivatives?

Q. Advanced Research Focus

- Functional group modulation : Synthesize analogs with modified halogen positions (e.g., replacing Cl with Br) and test bioactivity .

- Combinatorial libraries : Use solid-phase peptide synthesis (SPPS) to generate macrocyclic variants, then screen via high-throughput assays .

- In silico docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to ribosomal targets, prioritizing analogs for synthesis .

What strategies resolve contradictions in reported mechanisms of action for this compound?

Q. Advanced Research Focus

- Orthogonal assays : Compare RNA-seq data (transcriptomic impact) with proteomic profiling to distinguish direct vs. indirect effects .

- Cross-lab validation : Replicate studies using standardized protocols (e.g., ATCC cell lines, fixed passage numbers) to minimize variability .

- Meta-analysis : Aggregate published IC values using random-effects models to identify outliers and systemic biases (e.g., solvent interactions) .

How can researchers ensure reproducibility in this compound studies, particularly in bioassay conditions?

Q. Advanced Research Focus

- Protocol transparency : Document exact buffer compositions (e.g., Tris-HCl pH 7.4 vs. PBS) and incubation temperatures in supplementary materials .

- Data sharing : Deposit raw NMR spectra, crystallographic files (.cif), and dose-response datasets in repositories like Zenodo .

- Independent validation : Collaborate with third-party labs to repeat key experiments, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

What computational tools are recommended for predicting this compound's metabolic stability, and how do these align with experimental data?

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate hepatic clearance and cytochrome P450 interactions .

- Experimental validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

- Discrepancy analysis : Adjust force field parameters (e.g., GAFF2) in molecular dynamics simulations if experimental half-life deviates >20% from predictions .

How should researchers approach the design of in vivo studies for this compound, considering its pharmacokinetic limitations?

Q. Advanced Research Focus

- Formulation optimization : Test PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility .

- Dosing regimens : Conduct pilot studies in murine models to determine maximum tolerated dose (MTD) using staggered administration (e.g., q48h vs. q24h) .

- Biomarker tracking : Use LC-MS/MS to monitor plasma concentrations and correlate with toxicity endpoints (e.g., ALT/AST levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.